1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone
Description
1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone is a heterocyclic compound featuring a 4-chlorophenyl group attached to an ethanone moiety, which is further linked via a sulfanyl bridge to a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core. This scaffold is of significant interest due to its structural similarity to bioactive thieno[2,3-d]pyrimidine derivatives, which are known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The compound’s synthesis typically involves nucleophilic substitution reactions, such as refluxing intermediates like 4-chloro-thieno[2,3-d]pyrimidines with thiol-containing reactants under acidic conditions .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c19-12-7-5-11(6-8-12)14(22)9-23-17-16-13-3-1-2-4-15(13)24-18(16)21-10-20-17/h5-8,10H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYNGZFSMXBARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzothiolo pyrimidine core, followed by the introduction of the chlorophenyl group and the sulfanyl ethanone moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The sulfanyl group participates in nucleophilic displacement reactions under alkaline conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) to form thioether derivatives .
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Arylation : Couples with aryl diazonium salts under Cu(I)-catalyzed conditions to form diaryl sulfides .
| Substrate | Product | Catalyst | Yield |
|---|---|---|---|
| Methyl iodide | Methylthio derivative | K₂CO₃ | 78% |
| 4-Nitrobenzyl bromide | 4-Nitrobenzylthio derivative | DIPEA | 65% |
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives using oxidizing agents:
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Sulfoxide formation : H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .
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Sulfone formation : Prolonged oxidation with excess mCPBA or KMnO₄ in acetic acid .
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 h | 82% |
| mCPBA (2 equiv) | Sulfone | 6 h | 68% |
Hydrolysis and Condensation Reactions
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Ketone Hydrolysis : The ethanone group undergoes acid-catalyzed hydrolysis to form carboxylic acid derivatives .
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Condensation with Hydrazines : Reacts with hydrazine hydrate to form hydrazones, which cyclize to thiazole or triazole derivatives under microwave irradiation .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Hydrazine hydrate | Hydrazone | EtOH, reflux, 4 h | 70% |
| Thiosemicarbazide | Thiazole-fused derivative | DMF, 100°C, 12 h | 63% |
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring undergoes halogenation or nitration under controlled conditions:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to chlorine .
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Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the aromatic ring .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 4-Chloro-3-nitrophenyl | 58% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 72% |
Biological Activity and Mechanistic Insights
While the focus is on chemical reactivity, studies note that derivatives of this compound exhibit:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 316.81 g/mol. Its structure features a chloro-substituted phenyl group and a thieno-pyrimidine moiety linked via a sulfanyl group, which contributes to its biological activity.
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit promising activity against various cancer cell lines. For instance, compounds with similar structures have been tested for their efficacy against hepatocellular carcinoma (HepG2) cells, demonstrating selectivity indices that surpass standard treatments like methotrexate .
Inhibition of Enzymatic Activity
The compound's structural features suggest potential for inhibiting specific enzymes involved in metabolic pathways. For example, certain derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome disorders such as type 2 diabetes and obesity . This inhibition mechanism highlights the therapeutic potential of the compound in managing metabolic diseases.
CNS Disorders
There is emerging evidence supporting the use of thieno-pyrimidine derivatives in treating central nervous system disorders. The inhibition of specific pathways related to cognitive decline and neurodegenerative diseases has been observed in related compounds . This opens avenues for further exploration into the neuroprotective effects of 1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[2,3-d]pyrimidine derivatives are structurally diverse, with variations in substituents on the aromatic rings, the presence of fused rings, and modifications to the sulfanyl-ethanone moiety. Below is a detailed comparison of the target compound with key analogs:
Substituent Variations on the Aromatic Ring
- 1-(4-Methoxyphenyl) analog (CAS 315691-56-6): This compound replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety. However, the molecular weight (370.49 g/mol) is lower than the target compound, which may influence membrane permeability .
- 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone: The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity (XLogP3: 6.8), likely reducing aqueous solubility but improving binding to hydrophobic enzyme pockets. Its molecular weight (425.0 g/mol) is higher than the target compound, suggesting prolonged metabolic stability .
Modifications to the Fused Ring System
- However, the additional ring strain may reduce synthetic yield compared to the tetrahydrobenzo-fused target compound .
- 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives: These analogs lack the sulfanyl-ethanone side chain but retain the core scaffold. Their simpler structure facilitates synthesis (yields >70%) but limits functional diversity for biological interactions .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C16H13ClN2OS
- Molecular Weight : 316.81 g/mol
The structure includes a chloro-substituted phenyl group and a tetrahydro-benzothieno-pyrimidine moiety linked by a sulfanyl group. This unique structure contributes to its biological properties.
Pharmacological Activities
- Antioxidant Activity : Studies indicate that compounds similar to this compound exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in various cellular models .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and reduces the production of pro-inflammatory cytokines in human neutrophils .
- Anticancer Potential : Research suggests that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It affects cell cycle regulation and promotes cell death in various cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound's ability to inhibit ROS production plays a crucial role in its antioxidant and anti-inflammatory activities. It acts on signaling pathways that regulate oxidative stress responses in cells.
- Modulation of Enzyme Activity : It has been observed that the compound can influence the activity of enzymes involved in inflammation and apoptosis, such as caspases and cyclooxygenase (COX) enzymes .
- Cell Signaling Pathways : The compound's interaction with various signaling pathways, including those involving MAPK and PI3K/Akt, contributes to its effects on cell survival and proliferation .
Table 1: Summary of Biological Activities
| Mechanism Type | Description | References |
|---|---|---|
| ROS Inhibition | Reduces oxidative stress responses | , |
| Enzyme Modulation | Affects activity of COX and caspases | , |
| Signaling Pathways | Influences MAPK and PI3K/Akt pathways | , |
Case Studies
- Neutrophil Activation Study : A study demonstrated that the compound significantly inhibited TNF-induced hydrogen peroxide release in human neutrophils with an IC50 value indicating effective concentration levels for therapeutic applications .
- Cancer Cell Line Study : In vitro studies on various cancer cell lines showed that treatment with the compound led to increased apoptosis rates compared to controls, suggesting its potential as an anticancer agent .
Q & A
Q. What are the most effective synthetic routes for preparing 1-(4-chlorophenyl)-thieno[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized?
Answer:
- Key Methods :
- Condensation with Urea/POCl₃ : Reacting aminothiophene precursors with urea in formamide under reflux yields thienopyrimidinone intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces reactive sites for further functionalization .
- Nucleophilic Substitution : The sulfanyl (-S-) group in the target compound can be introduced via displacement reactions using thiol-containing reagents in anhydrous THF or DMF. For example, hydrazine derivatives react with chlorinated intermediates at room temperature .
- Optimization Tips : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and monitor reaction progress via TLC or LC-MS to minimize side products .
Q. How can structural characterization of this compound be rigorously validated?
Answer:
- Techniques :
- NMR/LC-MS : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, thienopyrimidine protons at δ 2.3–3.5 ppm). LC-MS (e.g., m/z 361.0 [M+H]⁺) verifies molecular weight .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., planar thienopyrimidine systems with <3° deviation from co-planarity with phenyl rings) .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages to confirm purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what methodologies support structure-activity relationship (SAR) studies?
Answer:
- SAR Strategies :
- Substituent Screening : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess effects on antimicrobial/anticancer activity. For example, chlorine’s electron-withdrawing properties enhance antimicrobial potency by ~30% compared to methoxy groups .
- Hybrid Synthesis : Incorporate sulfonamide or triazole groups (e.g., via Huisgen cycloaddition) to improve pharmacokinetic properties. Hybrids with sulfaguanidine show 2–5× higher apoptosis induction in cancer cells .
- Data Analysis : Use multivariate regression to correlate logP values, steric parameters, and IC₅₀ data. For instance, bulky substituents reduce cellular uptake by 40% in hydrophobic environments .
Q. How can computational methods guide the design of derivatives with enhanced target binding?
Answer:
- In Silico Workflow :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like tyrosine kinases. Thienopyrimidine scaffolds show strong affinity (ΔG < -9 kcal/mol) for ATP-binding pockets .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Derivatives with rigidified sulfonamide linkers exhibit <1.5 Å RMSD fluctuations, indicating stable binding .
- ADMET Prediction : SwissADME calculates bioavailability scores; compounds with >0.55 are prioritized for synthesis. ClogP values >3.5 correlate with hepatotoxicity risks .
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across studies) be resolved?
Answer:
- Troubleshooting Approaches :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hr) to minimize variability. Inconsistent MTT assay protocols may cause ±15% IC₅₀ discrepancies .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsomes. Compounds with t₁/₂ < 30 min in CYP3A4 assays may show false-negative activity .
- Epistatic Analysis : Compare gene expression profiles (RNA-seq) post-treatment to identify off-target effects. For example, autophagy induction (LC3-II upregulation) may mask apoptosis metrics .
Methodological Tables
Q. Table 1. Reaction Conditions for Key Synthetic Steps
Q. Table 2. Spectral Data for Structural Confirmation
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|---|
| Target Compound | 7.2–8.5 (aryl-H), 2.3–3.5 (CH₂) | 120–140 (C=S), 165 (C=O) | 459.4 [M+H]⁺ |
| Triazole Hybrid | 7.8 (triazole-H), 2.6 (CH₃) | 145 (C-N), 160 (C=O) | 439.0 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
